molecular formula C14H23N B182394 2,5-di-tert-Butylaniline CAS No. 21860-03-7

2,5-di-tert-Butylaniline

Cat. No. B182394
CAS RN: 21860-03-7
M. Wt: 205.34 g/mol
InChI Key: NUZVLYNISQOZOW-UHFFFAOYSA-N
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Description

2,5-di-tert-Butylaniline is an organic compound with the linear formula [(CH3)3C]2C6H3NH2 . It has a molecular weight of 205.34 .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring substituted with two tert-butyl groups and an amine group . The compound has a molar refractivity of 67.3±0.3 cm^3 .


Physical And Chemical Properties Analysis

This compound is a powder with a melting point of 103-106 °C . It has a density of 0.9±0.1 g/cm^3, a boiling point of 294.7±19.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.6 mmHg at 25°C . It also has a flash point of 129.3±16.8 °C .

Scientific Research Applications

Nitrosation and Nitroso Derivatives

2,5-di-tert-Butylaniline is involved in nitrosation reactions. For instance, it yields nitroso derivatives when treated with nitrous acid in aqueous media. These derivatives, including 2,6-di-tert-butyl-4-nitrosoaniline, exhibit nitroso-amino structures rather than quinonoid forms in various solvents (Hoefnagel & Wepster, 1989).

Synthesis of Pharmaceutical Compounds

In drug discovery, this compound is synthesized for use in pharmaceutical compounds. Its analogs, like 2-amino-5-tert-butylpyridine, have shown improved drug-like properties compared to 4-tert-butylaniline. These compounds are useful in studying metabolic clearance processes in pharmaceutical research (Thomson, Reilly, & Sandham, 2011).

Alkylation Reactions

This compound is used in alkylation reactions, particularly in the production of tert-butylanilines. These compounds have applications in pharmaceuticals, pesticides, plastics, additives, and dyes. The alkylation of aniline with tert-butyl alcohol and methyl-tert-butyl ether (MTBE) has been studied to improve yield and selectivity (Yadav & Doshi, 2003).

Organic Synthesis and Catalysis

This compound is involved in various organic syntheses and catalytic processes. For instance, it has been used in the synthesis of complex metal compounds and in reactions involving catalytic arylation and alkenylation of alkane segments. These processes often involve unique selectivity and reaction pathways, contributing significantly to the field of organic chemistry and catalysis (Sezen, Franz, & Sames, 2002).

Fluorescence Sensing and Chiral Analysis

A derivative of this compound, 1,8-Bis(3-tert-butyl-9-acridyl)naphthalene N, N'-dioxide, has been synthesized and used in the development of a fluorescent scandium complex. This complex is applied in enantioselective sensing of chiral amino alcohols, demonstrating the utility of this compound derivatives in analytical chemistry (Liu, Pestano, & Wolf, 2008).

Safety and Hazards

2,5-di-tert-Butylaniline is classified as an eye irritant, skin irritant, and may cause respiratory irritation . It’s recommended to avoid ingestion and inhalation, and to avoid contact with skin and eyes . Personal protective equipment such as dust masks, eyeshields, and gloves are recommended when handling this compound .

Mechanism of Action

Target of Action

2,5-di-tert-Butylaniline is an organic compound

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s solubility can be affected by the solvent environment, which can in turn influence its bioavailability and action .

properties

IUPAC Name

2,5-ditert-butylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23N/c1-13(2,3)10-7-8-11(12(15)9-10)14(4,5)6/h7-9H,15H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUZVLYNISQOZOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=C(C=C1)C(C)(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50345559
Record name 2,5-di-tert-Butylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50345559
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

21860-03-7
Record name 2,5-di-tert-Butylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50345559
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzenamine, 2,5-bis(1,1-dimethylethyl)-
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the role of 2,5-di-tert-butylaniline in photochemical reactions involving quinones?

A1: this compound acts as an electron donor in photoinduced electron transfer reactions with quinones, like 2-methyl-1,4-naphthoquinone. [] Upon excitation, the triplet state of the quinone accepts an electron from the amine, resulting in the formation of a radical ion pair. [] The presence of salts like lithium perchlorate can significantly influence the subsequent reactions of these radical ion pairs, promoting the formation of free radical ions and affecting their recombination kinetics. []

Q2: How does this compound react with alkylzinc complexes bearing a bulky amido-imino ligand?

A2: Instead of undergoing the expected alkane elimination, this compound acts as a proton source when reacting with the alkylzinc complex (L)Zn-nBu, where L represents the bulky amido-imino ligand [1-n-butyl-2-(2,6-diisopropylphenyl)iminoacenaphthen-1-yl]-2,6-diisopropylphenylamide. [] This protonation leads to the formation of the corresponding amino-imine LH and a zinc species. [] This unusual reactivity highlights the significant influence of steric hindrance imposed by the bulky ligand on the reactivity of the zinc center.

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